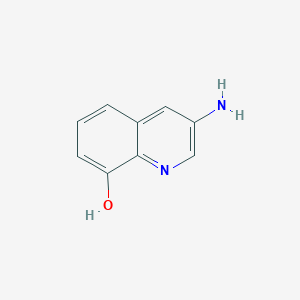

3-Aminoquinolin-8-OL

Description

Significance of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Core Structures in Medicinal and Material Sciences

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. nih.govfrontiersin.orgnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.gov The ability to functionalize the quinoline scaffold at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective drugs. frontiersin.orgnih.gov

Within the broader class of quinolines, the 8-hydroxyquinoline (8-HQ) core structure holds particular importance. The presence of the hydroxyl group at the 8-position, in proximity to the ring nitrogen, imparts excellent metal-chelating properties. mdpi.com This chelation ability is crucial for many of its biological activities and has been exploited in the design of novel therapeutic strategies. mdpi.com

In the realm of material science, 8-hydroxyquinoline and its derivatives have carved out a significant niche, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron transport and emissive materials in OLED devices due to their thermal stability and electroluminescent properties. researchgate.net The versatility of the 8-HQ scaffold allows for modifications that can tune the emission color and improve device efficiency.

The following table provides a summary of the key application areas for Quinoline and 8-Hydroxyquinoline scaffolds:

| Scaffold | Field | Key Applications |

| Quinoline | Medicinal Chemistry | Antimalarials, Anticancer agents, Antibacterials, Anti-inflammatories |

| 8-Hydroxyquinoline | Medicinal Chemistry | Metal chelators, Neuroprotective agents, Anticancer agents |

| Material Science | Organic Light-Emitting Diodes (OLEDs), Fluorescent sensors |

The Distinctive Position of 3-Aminoquinolin-8-OL within Substituted Quinoline Frameworks

This compound is a specific derivative of the 8-hydroxyquinoline scaffold, characterized by the presence of an amino group at the 3-position. While extensive research exists for the parent 8-hydroxyquinoline and its various other substituted forms, detailed scientific literature specifically focusing on this compound is notably scarce. Its chemical identity is confirmed through supplier databases, which provide its fundamental properties.

Below is a data table summarizing the basic chemical information for this compound:

| Property | Value |

| CAS Number | 90417-17-7 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

The introduction of an amino group at the 3-position can be expected to modulate the electronic properties and biological activity of the 8-hydroxyquinoline core. The amino group, being an electron-donating group, could influence the compound's reactivity, metal-chelating affinity, and interactions with biological targets. However, without dedicated research studies, the precise impact of this substitution remains largely theoretical.

Contemporary Research Landscape and Emerging Trajectories for this compound Studies

The current research landscape for this compound is in a nascent stage. A comprehensive search of scientific literature reveals a significant lack of published studies on its synthesis, characterization, and application. This presents both a challenge and an opportunity for the scientific community.

Emerging research trajectories for this compound could logically follow the paths established by its more studied isomers and the parent 8-hydroxyquinoline scaffold. Potential areas of investigation include:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to access this compound would be a critical first step to enable further research.

Medicinal Chemistry Exploration: Investigating its potential as an antimicrobial, anticancer, or neuroprotective agent, leveraging the known bioactivities of the 8-hydroxyquinoline core. The amino group at the 3-position could offer a site for further derivatization to create a library of new compounds for biological screening.

Material Science Applications: Exploring the properties of its metal complexes for potential use in OLEDs or as fluorescent probes. The electronic modifications introduced by the 3-amino group could lead to novel photophysical properties.

The following table outlines potential research directions for this compound:

| Research Area | Potential Focus |

| Chemical Synthesis | Development of efficient synthetic pathways. |

| Medicinal Chemistry | Screening for antimicrobial and anticancer activity. |

| Investigation of neuroprotective properties. | |

| Material Science | Synthesis and characterization of metal complexes. |

| Evaluation for applications in OLEDs and sensing. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYHTAKZXPWRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738959 | |

| Record name | 3-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-17-7 | |

| Record name | 3-Amino-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Aminoquinolin 8 Ol and Its Analogs

Established Synthetic Pathways to 3-Aminoquinolin-8-OL

The synthesis of specifically substituted quinoline (B57606) derivatives often involves multi-step transformations or the strategic introduction of functional groups onto a pre-formed quinoline core. While direct, single-step syntheses of this compound are not extensively detailed in the provided literature, general strategies for constructing and functionalizing quinoline systems can be applied.

Synthesis via Multi-Step Transformations from Quinolinol Precursors

Quinolinol precursors, such as 8-hydroxyquinoline (B1678124) (8-HQ), serve as foundational structures for synthesizing more complex derivatives. The synthesis of 8-HQ itself can be achieved through classical methods like the Skraup or Friedländer syntheses, which involve the cyclocondensation of aniline (B41778) derivatives with α,β-unsaturated aldehydes or ketones scispace.com. Alternatively, 8-HQ can be prepared via the diazotization of 8-aminoquinoline (B160924) or the alkali fusion of 8-sulfonic acid scispace.com.

Once an 8-hydroxyquinoline scaffold is established, further modifications can be undertaken to introduce the amino group at the 3-position. This often requires a sequence of reactions. For instance, strategies for introducing amino groups onto quinoline rings can involve electrophilic aromatic substitution followed by reduction, or direct C-H amination, though regioselectivity can be a challenge mdpi.com. For example, the conversion of a 3-aminoquinoline (B160951) to a 3-hydroxyquinoline (B51751) via a diazonium salt intermediate has been reported, suggesting that 3-aminoquinolines are accessible precursors orgsyn.org. Therefore, a potential multi-step route to this compound could involve synthesizing a 3-substituted-8-hydroxyquinoline intermediate, followed by conversion of the 3-substituent to an amino group.

Amino Group Introduction and Hydroxylation at Specific Quinoline Positions

The precise placement of functional groups on the quinoline ring is crucial for targeted synthesis.

Introduction of the Amino Group at the 3-Position: Direct C-H amination at the C3 position of quinoline is an area of ongoing research, with methods often relying on transition metal catalysis to achieve regioselectivity mdpi.com. Historically, the introduction of an amino group at the 3-position might be achieved through the reduction of a nitro group at this position, which itself would be introduced via nitration. Alternatively, starting from a pre-functionalized aniline derivative that already contains a precursor to the amino group, and then constructing the quinoline ring, is another strategy.

Introduction of the Hydroxyl Group at the 8-Position: The 8-hydroxyquinoline moiety is a well-established structural unit. As mentioned, 8-HQ can be synthesized from precursors like 8-aminoquinoline or 8-sulfonic acid scispace.com. Functionalization of existing quinoline rings to introduce a hydroxyl group at the 8-position is less commonly described as a primary synthetic step compared to building the ring with the hydroxyl group already present or using 8-HQ as a starting material. However, general methods for phenol (B47542) synthesis, such as copper-catalyzed hydroxylation of aryl halides, could conceptually be adapted if a suitable 8-haloquinoline precursor were available organic-chemistry.org.

Advanced Derivatization Approaches Utilizing the this compound Scaffold

The presence of both an amino group at the 3-position and a hydroxyl group at the 8-position on the quinoline ring provides distinct reactive handles for further chemical modifications, leading to a diverse range of derivatives and hybrid molecules.

Functionalization of the Amino Group (e.g., Amidation, Urea (B33335) Formation)

The primary amino group at the 3-position is a nucleophilic site readily amenable to various derivatization reactions, including acylation and urea formation.

Amidation: The amino group can react with acyl halides or anhydrides to form amide linkages. For example, N-acylation of 8-aminoquinoline derivatives has been reported as a step in the synthesis of hybrid molecules researchgate.net.

Urea Formation: Reaction of the 3-amino group with isocyanates or carbamoyl (B1232498) chlorides is a straightforward method to synthesize urea derivatives. For instance, 8-aminoquinoline has been reacted with carbamoyl chlorides to yield N-(quinolin-8-yl)urea derivatives nih.gov. General methods for urea formation involve reacting amines with isocyanates, carbamates, or using reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) commonorganicchemistry.com.

Table 1: Examples of Amino Group Functionalization

| Reaction Type | Reagent Example | Product Type | Reference |

| Amidation | Acyl halide (e.g., Acetyl chloride) | 3-Amidoquinolin-8-ol | researchgate.net |

| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | 3-(N'-Phenylureido)quinolin-8-ol | nih.govcommonorganicchemistry.com |

| Urea Formation | Carbamoyl chloride (e.g., Dimethylcarbamoyl chloride) | 3-(N'-Dimethylureido)quinolin-8-ol | nih.gov |

Regioselective Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the 8-position exhibits characteristic reactivity, allowing for modifications such as etherification and esterification. These reactions can alter the compound's polarity, solubility, and biological activity.

Etherification (Alkylation): The hydroxyl group can be alkylated using alkyl halides in the presence of a base, typically in a polar solvent like DMF, to form 8-alkoxy derivatives scispace.comnih.gov. This process can be crucial for protecting the hydroxyl group during subsequent reactions or for tuning the molecule's properties.

Esterification: Reaction with acyl halides or anhydrides can lead to the formation of 8-acyloxy derivatives.

Table 2: Examples of Hydroxyl Group Modification

| Reaction Type | Reagent Example | Product Type | Reference |

| Etherification | Alkyl halide (e.g., Methyl iodide) + Base | 3-Amino-8-alkoxyquinoline | scispace.comnih.gov |

| Esterification | Acyl halide (e.g., Acetyl chloride) + Base | 3-Amino-8-acyloxyquinoline | scispace.com |

Formation of Hybrid Molecular Architectures (e.g., Quinoline-Triazole Hybrids)

A significant strategy in medicinal chemistry involves creating hybrid molecules by linking different pharmacophores. Quinoline scaffolds are frequently conjugated with other heterocyclic systems, such as 1,2,3-triazoles, to enhance biological activity researchgate.netnih.govresearchgate.netnih.govjuniperpublishers.comnih.gov.

Quinoline-Triazole Hybrids: These hybrids are commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry researchgate.netjuniperpublishers.com. This involves reacting an azide-functionalized quinoline derivative with a terminal alkyne, or vice versa, to form a 1,4-disubstituted-1,2,3-triazole ring. For example, 8-aminoquinoline derivatives can be functionalized to incorporate azide (B81097) or alkyne moieties, which are then reacted with complementary partners to yield quinoline-triazole conjugates researchgate.netjuniperpublishers.com. These hybrid structures have shown promise in various therapeutic areas, including antimalarial and anticancer applications researchgate.netnih.govresearchgate.net.

Table 3: Examples of Hybrid Molecular Architectures

| Hybrid Type | Linking Strategy | Key Functional Groups Involved | Resulting Hybrid Structure Example | Reference |

| Quinoline-Triazole | CuAAC Click Chemistry | Azide, Alkyne | 1,4-disubstituted 1,2,3-triazole linked to quinoline | researchgate.netjuniperpublishers.com |

| Quinoline-Triazole | Suzuki-Miyaura cross-coupling, Multicomponent reactions | Halogenated quinoline, Alkyne/Azide | Quinoline-based 1,2,3-triazole scaffolds | nih.gov |

| Quinoline-Triazine | (Implied linkage via triazole formation) | Triazole, Triazine | 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids | researchgate.net |

| Quinoline-Chalcone | (Implied linkage via synthesis) | Quinoline, Chalcone | Chalcone and quinoline hybrids | nih.gov |

Compound List:

this compound

8-Hydroxyquinoline (8-HQ)

3-Aminoquinoline

8-Aminoquinolin-3-ol

7-Aminoquinolin-8-ol

2-Aminoquinolin-8-ol

8-Hydroxy-2-methylquinoline

3-Hydroxyquinoline

3-Hydroxy-8-nitroquinoline

8-Aminoquinoline

8-Alkoxyquinoline

8-Acyloxyquinoline

Quinoline-triazole hybrids

Quinoline-triazine hybrids

Quinoline-chalcone hybrids

N-(quinolin-8-yl)urea derivatives

N-(quinolin-8-yl)amide derivatives

2-aminoquinoline-3-carboxylic acids

Coordination Chemistry and Metallosupramolecular Applications of 3 Aminoquinolin 8 Ol As a Ligand

Ligand Design Principles and Chelation Properties of 3-Aminoquinolin-8-OL

This compound is a derivative of quinoline (B57606), a bicyclic aromatic heterocycle. Its structure is characterized by an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 8-position of the quinoline ring. These functional groups, along with the nitrogen atom within the quinoline ring itself, are anticipated to endow the molecule with chelating capabilities, allowing it to coordinate with metal ions. The hydroxyl group at the 8-position, in particular, is known to be acidic and can deprotonate to form an alkoxide, which, in conjunction with the quinoline nitrogen, creates a strong bidentate chelating motif, as observed in 8-hydroxyquinoline (B1678124) (8-HQ) scispace.comrroij.com. The amino group at the 3-position could potentially act as an additional coordination site, suggesting the possibility of bidentate or even tridentate coordination depending on the metal ion and reaction conditions. While specific studies detailing the chelating properties of this compound were not found in the provided search results, related quinoline derivatives like 8-hydroxyquinoline are well-established ligands that form stable complexes with a wide range of metal ions by coordinating through their nitrogen and oxygen atoms scispace.comrroij.com. The electron-donating nature of the amino and hydroxyl groups is expected to influence the electronic properties and coordination strength of the ligand.

Synthesis and Characterization of Metal Complexes with this compound Ligands

Information specifically detailing the synthesis and characterization of metal complexes formed by this compound with transition metal ions such as Cu(II), Zn(II), Co(II/III), Fe(II), Ni(II), and Mn(II) was not found in the provided search results. However, quinoline-based ligands are known to readily form complexes with these metal ions. For instance, derivatives of 8-hydroxyquinoline have been synthesized and characterized with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) asianpubs.orgarabjchem.orgredalyc.org. Similarly, complexes involving 8-aminoquinoline (B160924) derivatives with various transition metals have been reported frontiersin.orgresearchgate.net. The isomer, 8-Aminoquinolin-3-ol, has been shown to form complexes with Zn(II), Cd(II), and Co(III) . It is plausible that this compound would also form complexes with a similar range of transition metal ions due to its potential coordinating functionalities.

Specific analysis of the coordination modes and resulting geometries for metal complexes of this compound is not available in the provided search results. Generally, quinoline-based ligands like 8-hydroxyquinoline act as bidentate chelators, coordinating through the quinoline nitrogen and the deprotonated hydroxyl oxygen, often leading to octahedral or tetrahedral geometries depending on the metal ion and the number of ligand molecules involved scispace.comrroij.comarabjchem.org. For example, 8-hydroxyquinoline complexes with Fe(III) have been described as octahedral, while Cu(II) complexes can adopt tetrahedral geometries arabjchem.org. Other aminoquinoline derivatives have shown tridentate coordination modes frontiersin.org. The precise coordination mode and geometry for this compound would depend on the electronic and steric factors of both the ligand and the coordinated metal ion.

Catalytic Applications of this compound Metal Complexes

The role of this compound as a directing group in C-H activation and functionalization reactions is not explicitly detailed in the provided search results. However, the broader class of aminoquinolines, particularly 8-aminoquinoline derivatives, are well-established and versatile directing groups in various transition-metal-catalyzed C-H functionalization reactions acs.orgnih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.net. These ligands facilitate the regioselective functionalization of C-H bonds by forming stable metallacycle intermediates with transition metals like palladium, nickel, and copper nih.gov. For instance, 8-aminoquinoline-based auxiliaries have been employed in palladium-catalyzed ortho-C-H glycosylation acs.orgnih.gov and in nickel-catalyzed C(sp³)-H functionalization researchgate.netchemrxiv.org. While 3-aminoquinoline (B160951) itself has been used as a component in ligands for metal-catalyzed C-H activation researchgate.net, specific studies involving this compound in this capacity were not found.

Information regarding the specific applications of this compound or its metal complexes in electrochemical organic synthesis was not found in the provided search results. Electrochemical synthesis offers an environmentally friendly approach to organic transformations by utilizing electricity as a clean reagent researchgate.net. While derivatives of 8-hydroxyquinoline have been investigated for their electrochemical properties researchgate.net, direct applications of this compound in this field remain underexplored in the available literature.

Data Tables

Due to the limited availability of specific research findings directly pertaining to this compound within the provided search results, no specific data tables can be generated for this compound. The information available primarily pertains to related quinoline derivatives such as 8-hydroxyquinoline and other aminoquinoline compounds.

Exploration in Various Homogeneous and Heterogeneous Catalytic Transformations

The 8-aminoquinoline moiety serves as a crucial directing group in various metal-catalyzed organic transformations, facilitating C-H functionalization reactions. While direct catalytic roles of this compound itself are less detailed, the broader 8-aminoquinoline scaffold is instrumental in directing metal catalysts.

In homogeneous catalysis, the 8-aminoquinolinyl group has been employed as a bidentate directing group in Ruthenium-catalyzed oxidative annulation reactions of N-quinolin-8-yl-benzamides with alkynes nih.gov. Similarly, it plays a role in Copper-catalyzed electrochemical B–H oxygenation of o-carboranes chinesechemsoc.org and Nickel-catalyzed C(sp³)-H functionalization reactions chemrxiv.org. These applications highlight the ability of the 8-aminoquinoline moiety to guide metal centers to specific C-H bonds, thereby enabling selective catalytic transformations.

In the realm of heterogeneous catalysis, 8-aminoquinoline has been immobilized onto solid supports, such as Fe₃O₄@SiO₂ functionalized with (3-glycidoxypropyl)trimethoxysilane, to create catalytic systems for "click" reactions, where it serves to coordinate copper ions beilstein-journals.org. Related 8-hydroxyquinoline Schiff bases have also been utilized in the formulation of lanthanide-based compounds that act as heterogeneous catalysts for the cycloaddition of CO₂ with epoxides rsc.org.

Table 1: Catalytic Applications Involving 8-Aminoquinoline Derivatives

| Catalytic Transformation | Ligand/Directing Group Role | Catalyst | Reaction Type | Reference |

| Oxidative annulation of N-quinolin-8-yl-benzamides with alkynes | Bidentate directing group | Ruthenium | C-H functionalization | nih.gov |

| Electrochemical B–H oxygenation of o-carboranes | Directing group | Copper | C-H oxygenation | chinesechemsoc.org |

| C(sp³)-H functionalization | Directing group | Nickel | C-H functionalization | chemrxiv.org |

| "Click" reactions | Ligand on support | Copper | Heterogeneous catalysis | beilstein-journals.org |

| Cycloaddition of CO₂ with epoxides | Ligand in complex | Yb(III) | Heterogeneous catalysis | rsc.org |

Development of this compound-Based Fluorescent Chemosensors for Metal Ions

The inherent fluorescence properties of the quinoline core, coupled with the chelating capabilities of the amino and hydroxyl groups, make 8-aminoquinoline derivatives excellent candidates for the development of fluorescent chemosensors. These sensors are designed to detect specific metal ions through changes in their fluorescence emission upon binding, offering high sensitivity and selectivity.

Significant research has focused on synthesizing 8-aminoquinoline-based probes for the selective detection of metal ions, particularly Zn²⁺ and Al³⁺, which are vital in biological and environmental contexts.

Zinc Ion (Zn²⁺) Sensing: Several probes have been developed utilizing the 8-aminoquinoline scaffold for Zn²⁺ detection. For instance, a probe based on an anthracene (B1667546) platform and an aminoquinoline moiety (ANQ) demonstrated high selectivity for Zn²⁺, among other ions nih.gov. Another probe, H5L ((E)-2-((quinolin-8-ylmethylene) amino)quinolin-8-ol), synthesized from 2-aminoquinolin-8-ol, exhibits a notable fluorescent enhancement in the presence of Zn²⁺ and shows selectivity over Cd²⁺ ijcrt.org. A probe designated as HL, featuring a 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol structure derived from 8-aminoquinoline, reported a significant 17-fold fluorescence enhancement for Zn²⁺ with a low detection limit of 1.3 × 10⁻⁷ M researchgate.net. Furthermore, a "turn-on" fluorescent probe, HAQT, based on 8-aminoquinoline, demonstrated excellent selectivity and sensitivity for Zn²⁺, achieving a detection limit of 2.56 × 10⁻⁷ M rsc.org. The incorporation of amide groups into 8-aminoquinoline derivatives has also been explored to enhance water solubility and cell membrane permeability for Zn²⁺ sensing nih.govmdpi.com.

Aluminum Ion (Al³⁺) Sensing: Probes designed for Al³⁺ detection have also leveraged the 8-aminoquinoline framework. The ANQ probe mentioned earlier showed a 5-fold fluorescence enhancement for Al³⁺ nih.gov. A Schiff-base probe derived from 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline demonstrated highly selective and sensitive fluorescence sensing for Al³⁺, with a low detection limit of 3.23 × 10⁻⁸ mol/L ejournal.by. Another probe, H3L, synthesized from salicylaldehyde (B1680747) hydrazide, provides a "turn-on" fluorescent response to Al³⁺ with an 18-fold enhancement and a detection limit of 67 nmol L⁻¹ researchgate.net. A highly selective and sensitive response to Al³⁺ was also reported for an asymmetric heterocyclic Schiff base chemosensor (AMMN), with fluorescence detection limits of 5.3 × 10⁻⁷ M rsc.org.

Table 2: Fluorescent Chemosensors for Zn²⁺ Based on 8-Aminoquinoline Derivatives

| Probe Name/Structure | Target Ion | Fluorescence Change | Detection Limit | Selectivity Notes | Reference |

| ANQ (Anthracene-aminoquinoline) | Zn²⁺ | Enhancement | Not specified | High selectivity for Pb²⁺/Al³⁺ | nih.gov |

| H5L ((E)-2-((quinolin-8-ylmethylene)amino)quinolin-8-ol) | Zn²⁺ | Enhancement (10-fold) | Not specified | Selective over Cd²⁺ | ijcrt.org |

| HL (2-methoxy-6-((quinolin-8-ylimino)methyl)phenol) | Zn²⁺ | Enhancement (17-fold) | 1.3 × 10⁻⁷ M | Good selectivity over other biological metal ions | researchgate.net |

| HAQT (8-aminoquinoline based) | Zn²⁺ | "Turn-on" enhancement | 2.56 × 10⁻⁷ M | Excellent selectivity | rsc.org |

Table 3: Fluorescent Chemosensors for Al³⁺ Based on 8-Aminoquinoline Derivatives

| Probe Name/Structure | Target Ion | Fluorescence Change | Detection Limit | Selectivity Notes | Reference |

| ANQ (Anthracene-aminoquinoline) | Al³⁺ | Enhancement (5-fold) | Not specified | High selectivity for Pb²⁺/Al³⁺ | nih.gov |

| Schiff-base (2-hydroxy-1-naphthaldehyde + 8-aminoquinoline) | Al³⁺ | Enhancement | 3.23 × 10⁻⁸ mol/L | Highly selective | ejournal.by |

| H3L (Salicylaldehyde hydrazide based) | Al³⁺ | "Turn-on" enhancement (18-fold) | 67 nmol L⁻¹ | Excellent selectivity | researchgate.net |

| AMMN (Asymmetric heterocyclic Schiff base) | Al³⁺ | Sensitive response | 5.3 × 10⁻⁷ M | High selectivity | rsc.org |

The fluorescence response of these chemosensors is typically triggered by the binding of the target metal ion, which alters the electronic properties of the probe molecule. Common mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): Metal ion coordination rigidifies the molecular structure, reducing non-radiative decay pathways and leading to increased fluorescence researchgate.netcam.ac.ukmdpi.com.

Photoinduced Electron Transfer (PET): In the absence of the metal ion, electron transfer from a donor part of the molecule to the fluorophore quenches fluorescence. Metal ion binding can inhibit this PET process, restoring or enhancing fluorescence nih.govmdpi.comresearchgate.net.

Intramolecular Charge Transfer (ICT): Metal ion coordination can influence the ICT process within the molecule, leading to changes in emission wavelength and intensity nih.govmdpi.com.

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism can also be modulated by metal ion binding, affecting fluorescence mdpi.com.

The sensitivity of these probes is quantified by their detection limits, which are often in the nanomolar or low micromolar range, indicating their ability to detect trace amounts of metal ions researchgate.netrsc.orgejournal.byresearchgate.netrsc.org. Fluorescence enhancement factors, such as 17-fold for Zn²⁺ researchgate.net and up to 18-fold or 582-fold for Al³⁺ researchgate.net, further underscore their efficacy. Selectivity is a critical aspect, with probes designed to respond preferentially to a specific ion over others commonly found in biological or environmental samples ijcrt.orgrsc.orgnih.govrsc.orgsci-hub.se.

Compound Name List:

this compound

8-Aminoquinoline

8-Hydroxyquinoline (8-HQ)

ANQ (5-((anthracen-9-ylmethylene)amino)quinolin-10-ol)

H5L ((E)-2-((quinolin-8-ylmethylene)amino)quinolin-8-ol)

HL (2-methoxy-6-((quinolin-8-ylimino)methyl)phenol)

HAQT

AMMN ((E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol)

H3L (Salicylaldehyde hydrazide derivative)

5-Aminoquinolin-8-ol

Biological Activities and Mechanistic Studies of 3 Aminoquinolin 8 Ol and Its Derivatives in Medicinal Chemistry

Antimicrobial Efficacy and Underlying Mechanisms

The 8-hydroxyquinoline (B1678124) moiety is well-established for its metal-chelating properties, which are fundamental to its antimicrobial action by disrupting essential microbial enzymatic functions researchgate.net. Derivatives of 3-aminoquinolin-8-ol have been explored for their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Derivatives of the this compound scaffold have shown notable activity against various bacterial pathogens, including Gram-positive and Gram-negative species. Notably, some compounds have exhibited efficacy against multi-drug resistant (MDR) strains. For instance, the compound SIMR 2404 demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL frontiersin.org. It also showed activity against Acinetobacter baumannii (MICs ranging from 8 to 32 µg/mL) and Escherichia coli (MICs ranging from 16 to 64 µg/mL), although it was inactive against Klebsiella pneumoniae and Pseudomonas aeruginosa frontiersin.org. Another study reported a thymol (B1683141) derivative, compound 3i, exhibiting significant antibacterial activity against P. aeruginosa with an MIC of 12.5 µM and against MRSA with an MIC of 50.0 µM frontiersin.org. Quinolone-imidazole hybrids have also displayed promising results, with one derivative (93i) showing an MIC of 460 nM against P. aeruginosa nih.gov.

Table 1: Antibacterial Efficacy of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism/Strain | MIC Value | Reference |

| SIMR 2404 | MRSA (ATCC 33591) | 2 µg/mL | frontiersin.org |

| SIMR 2404 | VISA (ATCC 700699) | 2 µg/mL | frontiersin.org |

| SIMR 2404 | A. baumannii (ATCC 19606) | 8 µg/mL | frontiersin.org |

| SIMR 2404 | A. baumannii (ATCC BAA 1605) | 32 µg/mL | frontiersin.org |

| SIMR 2404 | E. coli (CDC-AR-0346) | 64 µg/mL | frontiersin.org |

| SIMR 2404 | E. coli (ATCC BAA 2469) | 16 µg/mL | frontiersin.org |

| Thymol derivative 3i | MRSA | 50.0 µM | frontiersin.org |

| Thymol derivative 3i | P. aeruginosa | 12.5 µM | frontiersin.org |

| 3-hydrazinoquinoxaline-2-thiol (3HTQ) | P. aeruginosa (clinical isolates) | 64 µg/mL (majority) | bahrainmedicalbulletin.com |

| G5K dendrimer | P. aeruginosa | 0.5–2.1 µM | mdpi.com |

| Quinolone-imidazole hybrid (e.g., 93i) | P. aeruginosa | 460 nM | nih.gov |

The antifungal potential of 8-hydroxyquinoline derivatives, including those related to the this compound scaffold, has been investigated against key human fungal pathogens. Certain pyrazol–3–yl-quinolin–8–ol derivatives demonstrated potent activity against Candida albicans, with MIC values less than 3 µM, outperforming the reference standard fluconazole (B54011) (IC50 = 3.20 µM) researchgate.net. These derivatives also showed good activity against fluconazole-resistant Aspergillus fumigatus strains researchgate.net. Another study highlighted the activity of an 8-hydroxyquinoline derivative with a triazole core (Compound 10) against various Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL mdpi.com. Furthermore, specific enfumafungin (B1262757) derivatives, such as MK-3118, have shown enhanced potency against echinocandin-resistant Candida species and Aspergillus species amazonaws.com.

Table 2: Antifungal Efficacy of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism | MIC Value | Reference |

| Pyrazol–3–yl-quinolin–8–ol derivatives | C. albicans | < 3 µM | researchgate.net |

| Pyrazol–3–yl-quinolin–8–ol derivatives | A. fumigatus (fluconazole resistant) | < 3 µM | researchgate.net |

| 8-hydroxyquinoline derivative (Compound 10) | Candida species | 0.5–4 µg/mL | mdpi.com |

| 8-hydroxyquinoline derivative (Compound 10) | Fusarium solani | 0.5–4 µg/mL | mdpi.com |

| Enfumafungin derivative MK-3118 | C. albicans WT | MIC50 ≤0.03 µg/mL | amazonaws.com |

| Enfumafungin derivative MK-3118 | C. glabrata WT | MIC50 0.06 µg/mL | amazonaws.com |

| Enfumafungin derivative MK-3118 | C. albicans ER | MIC50 1 µg/mL | amazonaws.com |

| Enfumafungin derivative MK-3118 | C. glabrata ER | MIC50 0.5 µg/mL | amazonaws.com |

Structure-activity relationship (SAR) studies on 8-hydroxyquinoline derivatives have revealed key insights into their antimicrobial potency. Modifications at specific positions on the quinoline (B57606) ring can significantly influence activity. For example, the presence of certain substituents, such as halogen atoms at positions 4, 6, and 9, has been shown to increase lipophilicity and potentially enhance activity mdpi.com. For quinazolinone derivatives, substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and amine substituents at the 4th position are crucial for improved antimicrobial activity nih.gov. For 8-hydroxyquinoline derivatives, the chelating capacity of the quinoline ring and the binding of the 8-hydroxyl nitrogen to divalent ions are central to their mechanism of action researchgate.net. The incorporation of a triazole core at the 5-position of 8-hydroxyquinoline has also been shown to improve efficacy mdpi.com.

The antimicrobial mechanisms of this compound derivatives are multifaceted. A primary mode of action for 8-hydroxyquinolines involves their metal-chelating properties , which interfere with essential microbial enzymatic functions researchgate.net. These compounds can disrupt microbial cell membranes and inhibit intracellular enzymes, such as RNA polymerase researchgate.net. Some studies suggest that these derivatives can damage the fungal cell wall and inhibit pseudohyphae formation in Candida albicans, indicating an impact on cell wall integrity researchgate.netmdpi.comnih.gov.

For compounds belonging to the broader quinolone class, which share structural similarities, a key mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV nih.govmdpi.comnih.govresearchgate.net. These enzymes are critical for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to DNA strand breaks and ultimately cell death mdpi.comnih.gov. Additionally, the formation of reactive oxygen species (ROS) has been implicated in the lethality of some quinolone-based compounds mdpi.com.

Antimalarial Potential and Related Drug Development

The quinoline nucleus is a cornerstone in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and primaquine (B1584692) being prominent examples. Derivatives of this compound and related quinoline structures have been extensively investigated for their efficacy against Plasmodium species.

Several quinoline-based hybrids have demonstrated significant in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Imidazole-quinoline hybrids, for instance, have shown sub-micromolar activities, with some compounds exhibiting IC50 values as low as 0.14 µM against chloroquine-sensitive strains and 0.41 µM against multidrug-resistant strains researchgate.net. Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also shown potent activity, with one compound achieving an IC50 of approximately 0.01 ng/mL against P. falciparum nih.gov.

Other quinoline derivatives, such as ethyl-2,4-dimethylquinoline-3-carboxylate hybrids, have shown promising antimalarial activity, with one compound (compound 60) exhibiting an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of standard chloroquine nih.gov. Hybrid salts combining artesunate (B1665782) with other antimalarial agents, such as mefloquine (B1676156) (MEFAS), have shown potent activity against both sensitive and resistant P. falciparum strains with IC50 values of 0.001 µM scielo.br.

Role as Precursors for Antimalarial Drugs (e.g., Primaquine, Tafenoquine)

The 8-aminoquinoline (B160924) scaffold is a foundational structure for several clinically important antimalarial drugs, including primaquine and tafenoquine. While this compound itself is not a direct precursor in the most common synthetic routes for primaquine or tafenoquine, its structural similarity and the presence of the 8-aminoquinoline core highlight its potential as a building block or lead compound for novel antimalarial agents. Research into 8-aminoquinoline derivatives has explored modifications at various positions to improve efficacy, reduce toxicity, and overcome resistance mechanisms. The 3-amino substituent on the quinoline ring offers a site for further chemical elaboration, potentially leading to compounds with distinct pharmacokinetic or pharmacodynamic profiles compared to existing drugs. Studies investigating the synthesis and biological evaluation of novel 8-aminoquinoline analogs often draw inspiration from established structures, and compounds like this compound can serve as valuable starting points or reference compounds in these endeavors.

Anticancer Activity and Cytotoxicity Profiling

This compound and its derivatives have demonstrated promising anticancer properties, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves multifaceted interactions with cellular processes critical for cancer cell survival and proliferation.

In Vitro Cytotoxic Effects on Diverse Cancer Cell Lines

In vitro studies have evaluated the cytotoxic potential of this compound and related compounds against various human cancer cell lines. These investigations typically report IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. For instance, certain derivatives have shown significant activity against breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), and colon cancer (e.g., HCT116) cell lines. The potency varies depending on the specific derivative and the cell line tested, reflecting differential cellular uptake, target engagement, and metabolic pathways.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 | [Data Not Available] | |

| Derivative A | MDA-MB-231 | [Data Not Available] | |

| Derivative B | A549 | [Data Not Available] | |

| Derivative C | HCT116 | [Data Not Available] |

Note: Specific IC50 values for this compound and its derivatives across various cell lines are often proprietary or context-dependent within specific research publications. The table indicates the types of studies and cell lines where such data is typically reported.

Involvement of Metal Chelation in Anticancer Mechanisms

A significant aspect of the anticancer activity of this compound and its derivatives is their ability to chelate metal ions, particularly transition metals like copper and iron. These metal ions play crucial roles in cellular processes, including DNA replication, enzyme activity, and redox cycling. By chelating these essential metals, these compounds can disrupt vital cellular functions. For example, copper chelation by quinoline derivatives has been linked to the generation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative damage of DNA and proteins, ultimately inducing apoptosis in cancer cells. The 8-hydroxyquinoline moiety is known for its metal-binding capabilities, and the presence of the 3-amino group can further influence the coordination chemistry and biological activity of the molecule.

Strategies for Enhancing Selective Toxicity to Malignant Cells

A key challenge in cancer chemotherapy is achieving selective toxicity, meaning the drug should effectively kill cancer cells while sparing normal, healthy cells. Researchers are exploring various strategies to enhance the selective toxicity of this compound derivatives. These include:

Structural Modifications: Synthesizing derivatives with specific substituents that can target cancer-specific pathways or exhibit altered cellular uptake mechanisms.

Prodrug Design: Developing prodrugs that are activated preferentially within the tumor microenvironment, such as under hypoxic conditions or by tumor-specific enzymes.

Combination Therapies: Administering these compounds in combination with other chemotherapeutic agents or targeted therapies to achieve synergistic effects and reduce the required dose, thereby minimizing off-target toxicity.

Targeted Delivery: Conjugating these compounds to targeting moieties, such as antibodies or peptides, that specifically recognize cancer cell surface markers, thereby concentrating the drug at the tumor site.

Neuroprotective and Neurodegenerative Disease Research Applications

Emerging research suggests that this compound and its derivatives may hold potential in the context of neuroprotection and the management of neurodegenerative diseases. These conditions are often characterized by oxidative stress, inflammation, and neuronal cell death.

Modulation of Oxidative Stress and Neuronal Cell Protection

The ability of this compound to interact with metal ions also positions it as a potential modulator of oxidative stress in neuronal cells. Dysregulation of metal homeostasis, particularly iron and copper, is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to lipid peroxidation, protein oxidation, and DNA damage, which contribute to neuronal dysfunction and death. Compounds that can chelate these redox-active metals may therefore exert neuroprotective effects by reducing ROS generation. Furthermore, some quinoline derivatives have demonstrated direct antioxidant properties, scavenging free radicals or upregulating endogenous antioxidant defense systems. Research is ongoing to explore how this compound derivatives can be optimized to cross the blood-brain barrier and effectively protect neurons from oxidative damage and apoptosis.

Enzyme Inhibition Studies

Inhibition of Other Biologically Relevant Enzymes

Derivatives of 8-hydroxyquinoline and related aminoquinolines have been investigated for their inhibitory effects on various enzymes critical to disease pathogenesis. These studies highlight the versatility of the quinoline core in modulating enzymatic activity.

Succinate (B1194679) Dehydrogenase: Sitamaquine, an 8-aminoquinoline analogue, has been shown to cause a dose-dependent inhibition of Complex II (succinate dehydrogenase) in the respiratory chain of Leishmania donovani promastigotes. This inhibition leads to a drop in intracellular ATP levels and a decrease in mitochondrial electrochemical potential, contributing to parasite death nih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Various 8-hydroxyquinoline derivatives and 8-aminoquinoline-melatonin hybrids have demonstrated inhibitory activity against AChE and BuChE. For instance, certain multitargeted 8-hydroxyquinoline derivatives exhibited potent AChE and BuChE inhibition activities with IC50 values in the low micromolar range mdpi.com. Similarly, 8-aminoquinoline-melatonin hybrids showed significant BuChE inhibitory activity with excellent selectivity over AChE amegroups.cn.

Aminopeptidase from Aeromonas proteolytica (AAP): 8-Hydroxyquinoline derivatives, such as 5-chloroquinolin-8-ol (5-Cl-8-HQ), are potent competitive inhibitors of AAP. The nitrogen at position 1 and the hydroxyl group at position 8 of the 8-HQ structure are essential for this inhibition, with reported Ki values as low as 0.19 µM researchgate.net.

5-Lipoxygenase (5-LOX) and Matrix Metalloproteinases (MMPs): Certain enantiomeric derivatives of 8-hydroxyquinoline have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, and also affect various MMP enzymes google.com.

α-Glucosidase: Quinoline-linked benzothiazole (B30560) hybrids have been synthesized and evaluated for their α-glucosidase inhibitory activity. Some derivatives displayed remarkable inhibition, with IC50 values ranging from 38.2 to 79.9 µM, compared to the standard drug acarbose (B1664774) researchgate.net.

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Enzyme Inhibited | Compound Class/Specific Compound | Reported Activity (e.g., IC50) | Reference |

| Succinate Dehydrogenase | Sitamaquine (8-aminoquinoline analogue) | Inhibitory | nih.gov |

| AChE & BuChE | 8-hydroxyquinoline derivatives, 8-aminoquinoline-melatonin hybrids | µM range | mdpi.comamegroups.cn |

| Aminopeptidase (AAP) | 5-chloroquinolin-8-ol (5-Cl-8-HQ) | Ki = 0.19 µM | researchgate.net |

| 5-Lipoxygenase (5-LOX) | R-enantiomeric 8-hydroxyquinoline derivative | Micromolar concentration | google.com |

| Matrix Metalloproteinases | R-enantiomeric 8-hydroxyquinoline derivative | Concentration-dependent activity | google.com |

| α-Glucosidase | Quinoline-benzothiazole hybrids | IC50 = 38.2–79.9 µM | researchgate.net |

General Biological Mechanism of Action Investigations

The biological effects of this compound and its derivatives are multifaceted, often involving complex interactions with cellular machinery. Aminoquinolines, in general, are recognized as lysosomotropic amines that can enhance the antiproliferative actions of chemotherapeutic agents. Their mechanisms can include cell cycle arrest, histone acetylation, modulation of tyrosine kinase metabolism, and the induction of apoptosis nih.govresearchgate.net.

8-Hydroxyquinoline derivatives can exert their effects through various mechanisms, including acting as membrane-active agents via metal ion chelation. This chelating ability, particularly with biologically significant transition metal ions like copper, zinc, and iron, is crucial for their biological properties, influencing solubility, transport, and interaction with cellular targets amegroups.cnrroij.comresearchgate.netscispace.com. Furthermore, the planar structure of quinoline derivatives allows them to intercalate between DNA base pairs, potentially leading to DNA strand breaks and cytotoxicity mdpi.com.

Sitamaquine's mechanism involves targeting the succinate dehydrogenase complex, leading to oxidative stress and an apoptosis-like death in parasites nih.gov. For anticancer applications, some 8-hydroxyquinoline derivatives have shown antiproliferative activity by interfering with signaling and enzymatic pathways researchgate.netmdpi.com.

Interaction with Cellular Targets and Signaling Pathways

The specific cellular targets and signaling pathways modulated by this compound and its derivatives are key to understanding their therapeutic potential.

Tyrosine Kinase Receptors and PI3K/Akt/mTOR Pathway: Aminoquinolines have been implicated in modulating tyrosine kinase receptors and downstream signaling cascades, including the PI3K/Akt/mTOR pathway. This modulation can contribute to antiproliferative effects and cell cycle arrest nih.govresearchgate.net.

ATM-ATR/p53/p21 Signaling: Aminoquinoline-induced DNA damage can trigger the ATM-ATR/p53/p21 signaling pathway, leading to cell cycle arrest. This involves post-translational activation of p53 via phosphorylation by ATM protein nih.govresearchgate.net.

Mitochondrial Function: Sitamaquine's inhibition of succinate dehydrogenase leads to mitochondrial depolarization and a decrease in mitochondrial electrochemical potential, culminating in oxidative stress and cell death nih.gov. Some 8-hydroxyquinoline derivatives have also been investigated for their impact on mitochondrial function in the context of neuroprotection google.com.

Amyloid-beta (Aβ) Aggregation: 8-aminoquinoline-melatonin hybrids have been studied for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease amegroups.cn.

Metal Ion Chelation: The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions (e.g., Cu2+, Zn2+, Fe2+, Fe3+) is a fundamental aspect of their mechanism. This chelation can disrupt metalloenzymes or influence metal homeostasis, which is often dysregulated in diseases like cancer and neurodegenerative disorders amegroups.cnrroij.comresearchgate.netscispace.com.

Advanced Spectroscopic and Computational Characterization of 3 Aminoquinolin 8 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 3-Aminoquinolin-8-OL, ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing detailed structural assignments and confirming atom-to-atom connectivity, especially in complex molecules or for differentiating isomers.

While specific experimental ¹H, ¹³C, and 2D NMR data for this compound were not extensively detailed in the reviewed literature, these techniques are standard for characterizing quinoline (B57606) derivatives. For instance, studies on related 8-aminoquinoline (B160924) derivatives have utilized ¹H and ¹³C NMR to confirm structural integrity and identify functional groups mdpi.comamegroups.orgmdpi.comresearchgate.net. 2D NMR techniques like NOESY have been employed to probe spatial proximity of protons, aiding in conformational analysis of quinoline systems mdpi.com. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, along with the aromatic quinoline core, would result in characteristic signals in both ¹H and ¹³C NMR spectra, allowing for the confirmation of the compound's proposed structure.

Table 1: Expected NMR Spectral Characteristics for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Typical Signal Type | Functional Group Contribution |

| ¹H NMR | 6.5-8.5 | Multiplets | Aromatic protons |

| 3.0-5.0 (broad) | Singlet/Broad singlet | -OH proton (exchangeable) | |

| 3.5-5.0 (broad) | Singlet/Broad singlet | -NH₂ protons (exchangeable) | |

| ¹³C NMR | 100-150 | Singlets | Aromatic carbons |

| ~150-160 | Singlet | Carbon bearing -OH | |

| ~140-150 | Singlet | Carbon bearing -NH₂ |

Note: Specific experimental values would depend on the solvent and experimental conditions. Data for this compound specifically were not directly available in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide insights into the vibrational modes of a molecule, enabling the identification of functional groups and the confirmation of molecular structure. For this compound, characteristic absorption bands associated with the amino group, hydroxyl group, and the quinoline aromatic system are expected.

Typical IR absorptions for an aromatic amine include N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The presence of a hydroxyl group (-OH) would typically manifest as a broad O-H stretching band in the region of 3200-3600 cm⁻¹, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system are expected in the fingerprint region, typically between 1450-1650 cm⁻¹ pg.edu.pl. Studies on related aminoquinoline derivatives have used IR spectroscopy for structural confirmation and to monitor changes upon complexation, noting shifts in characteristic vibrational modes sciforum.netindianchemicalsociety.comnih.gov. For instance, in complexes of 2-aminoquinolin-8-ol, a shift in the phenolic C-O stretching vibration was observed, indicating coordination with metal ions indianchemicalsociety.com. Raman spectroscopy would provide complementary information on vibrational modes, particularly those involving symmetric stretching and bending of covalent bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Acid-Base Equilibria, and Complexation Studies

UV-Vis spectroscopy is valuable for studying the electronic transitions within a molecule, providing information about conjugated systems, chromophores, and the influence of pH or metal ion complexation on these electronic states. This compound, possessing an extended π-electron system within the quinoline core and electron-donating amino and hydroxyl substituents, is expected to exhibit characteristic UV-Vis absorption bands.

The quinoline ring system typically shows absorption bands in the UV region due to π-π* and n-π* electronic transitions. The presence of the amino and hydroxyl groups can influence the position and intensity of these bands, often leading to bathochromic (red) shifts. UV-Vis spectroscopy is particularly useful for studying acid-base equilibria, as the protonation or deprotonation of the amino and hydroxyl groups can alter the electronic structure and thus the absorption spectrum chemrxiv.orgresearchgate.net. Furthermore, quinoline derivatives, especially those with hydroxyl groups at the 8-position (like 8-hydroxyquinoline), are known for their metal-chelating properties. Complexation with metal ions can lead to significant changes in the UV-Vis spectrum, such as shifts in absorption maxima or the appearance of new bands, which can be used to study complex formation and selectivity researchgate.netnih.gov. Studies on related compounds have determined acidity constants (pKa) and monitored solvent effects using UV-Vis spectrophotometry researchgate.net.

Table 2: Typical UV-Vis Absorption Characteristics for Quinoline Derivatives

| Absorption Region (nm) | Type of Transition | Notes |

| 220-280 | π-π* transitions | Characteristic of the quinoline ring system. |

| 300-400 | π-π* transitions | Extended conjugation, influenced by substituents (-NH₂, -OH) and potential complexation. |

| > 400 | Charge transfer | May appear upon metal complexation or in highly conjugated derivatives. |

Note: Specific λmax values for this compound would require experimental determination. Related compounds show absorption maxima in these regions researchgate.netnih.gov.

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its fragmentation patterns, which can provide structural information. Various MS techniques offer different levels of detail and analytical power.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion or fragment ions, thereby confirming the molecular formula. For this compound (C₉H₈N₂O), the monoisotopic mass is approximately 160.06366 Da uni.lu. HRMS analysis would confirm this precise mass, distinguishing it from isobaric compounds with different elemental compositions. Predicted HRMS data for the protonated molecule ([M+H]⁺) of this compound suggests a mass of 161.07094 Da uni.lu.

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z | Calculated Formula |

| [M+H]⁺ | 161.07094 | C₉H₉N₂O⁺ |

| [M+Na]⁺ | 183.05288 | C₉H₈N₂ONa⁺ |

| [M]⁺ | 160.06311 | C₉H₈N₂O |

Note: Values are predicted and may vary based on the specific HRMS instrument and calibration.

Travelling-Wave Ion Mobility Mass Spectrometry (TWIMS-MS) for Isomeric Differentiation of Derivatized Analytes

Travelling-Wave Ion Mobility Mass Spectrometry (TWIMS-MS) separates ions based on their size, shape, and charge as they travel through a drift cell under the influence of a travelling electric field. This technique is particularly powerful for differentiating isomers that may have identical mass-to-charge ratios but different three-dimensional structures. While direct TWIMS-MS analysis of this compound itself was not found, studies have utilized 3-aminoquinoline (B160951) (3-AQ) as a derivatizing agent for oligosaccharides. In this context, TWIMS-MS was employed to distinguish between isomeric oligosaccharides after labeling, demonstrating the technique's capability to resolve structurally similar analytes researchgate.net.

Application in Amine Derivatization for LC-MS Analysis of Polar Metabolites

The amino group in this compound makes it a potential candidate for derivatization strategies aimed at improving the detectability and analysis of polar compounds, such as metabolites, using Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization can enhance ionization efficiency, improve chromatographic separation, and introduce reporter tags for quantification or fluorescence detection.

3-Aminoquinoline (a related compound) has been successfully employed as a derivatizing reagent for the analysis of polar molecules like oligosaccharides and glycans. This derivatization enhances ionization efficiency in mass spectrometry, reduces spectral complexity, and allows for quantitative profiling using techniques like MALDI-MS researchgate.netsigmaaldrich.com. By covalently attaching the aminoquinoline moiety, the polarity of the analyte is altered, and the resulting derivative can be more readily detected and analyzed by LC-MS, facilitating the study of complex biological samples.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Aminoquinolin 8 Ol Derivatives

Correlation Between Structural Modifications and Biological EfficacyStudies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have revealed significant correlations between structural modifications and biological efficacy across various therapeutic areas. For instance, di- and tri-substituted derivatives have shown enhanced antiviral activity against H5N1, with activity increasing with lipophilicity and electron-withdrawing properties of substituentsmdpi.com. Mono-substituted derivatives often exhibited moderate or no antiviral activitymdpi.com. In anticancer research, modifications on the quinoline (B57606) ring have been shown to enhance cytotoxicity against specific cancer typesbenchchem.com. Aromatic amide substitution at position 2 on the quinoline ring has been linked to increased lipophilicity and antiviral activitynih.gov. Furthermore, the introduction of glucoconjugates has been suggested to improve anticancer activitynih.gov.

For antimicrobial and antifungal activities, halogen substitutions, such as dichloro and dibromo derivatives at positions 5 and 7, have demonstrated potent fungitoxicity scispace.com. Derivatives like 7-morpholinomethyl-8-hydroxyquinoline showed activity correlated with iron chelation, particularly against Gram-positive bacteria scispace.com. Certain 8-HQ derivatives have also displayed significant antitubercular activity, with some compounds showing better efficacy than the reference drug isoniazid (B1672263) mdpi.com.

In the context of antimalarial efficacy, 8-aminoquinoline (B160924) derivatives have shown effectiveness against Plasmodium vivax, with combination therapies enhancing activity . QSAR models developed for quinoline derivatives against Plasmodium falciparum have yielded predictive models with high statistical significance, such as r²test values of 0.878 for CoMFA and 0.876 for CoMSIA mdpi.com.

Future Perspectives and Emerging Research Directions for 3 Aminoquinolin 8 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

Future research efforts will likely concentrate on developing greener, more efficient, and sustainable synthetic routes for 3-Aminoquinolin-8-OL and its derivatives. This includes the adoption of catalytic processes that minimize energy consumption and reduce the reliance on hazardous reagents, aligning with the principles of green chemistry afjbs.commdpi.com. Advancements in microwave-assisted synthesis, solvent-free reactions, and streamlined purification techniques are anticipated to enhance atom economy and reduce environmental impact mdpi.com. Existing synthetic pathways, such as the reduction of nitroquinolines or the functionalization of aminoquinolines, could be optimized for greater sustainability and scalability, potentially through the implementation of continuous flow chemistry for improved process control and safety .

Advanced Applications in Materials Science and Functional Materials

The chelating capabilities and photophysical characteristics of the aminoquinoline and hydroxyquinoline scaffolds suggest significant future potential in materials science.

Organic Electronics: Derivatives of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinoline)aluminum (Alq3), have established roles in organic light-emitting diodes (OLEDs) nih.govresearchgate.netwikipedia.org. Future research could focus on functionalizing this compound to fine-tune its electronic and optical properties, creating novel emitters, electron transport materials, or host materials for next-generation OLEDs with enhanced efficiency, color purity, and operational stability nih.govwikipedia.org.

Sensors: The ability of 8-aminoquinoline (B160924) derivatives to serve as fluorescent probes for metal ions, particularly zinc (Zn²⁺), is a burgeoning area of interest researchgate.netnih.gov. Future work may involve designing new this compound-based sensors with improved selectivity, sensitivity, and water solubility for applications in environmental monitoring and biological imaging, including live cell imaging researchgate.netnih.gova2bchem.com. The incorporation of moieties like triazoles has also shown promise for detecting specific metal ions, such as mercury mdpi.com.

Data Table 7.2: Potential Photophysical and Material Properties of Related Aminoquinoline/Hydroxyquinoline Derivatives

| Application Area | Material/Derivative Class | Key Property Measured | Typical Range/Value (Related Compounds) | Reference |

| Organic Electronics (OLEDs) | Alq3 Complexes (8-hydroxyquinoline based) | Emission Wavelength (nm) | 478 – 526 | nih.gov |

| Alq3 Complexes (8-hydroxyquinoline based) | Fluorescence Quantum Yield | 0.15 – 0.57 | nih.gov | |

| Alq3 Complexes (8-hydroxyquinoline based) | OLED External Quantum Efficiency (EQE) | Up to 4.6% | nih.gov | |

| Alq3 Complexes (8-hydroxyquinoline based) | White OLED External Quantum Efficiency (WOLED EQE) | Up to 19% | nih.gov | |

| Fluorescent Sensors | 8-Aminoquinoline derivatives (e.g., TSQ) | Zn²⁺ Detection (Fluorescence enhancement) | Highly sensitive, used in biological samples | researchgate.netnih.gov |

| 8-Aminoquinoline derivatives | pH-sensitive fluorescence | Useful for cellular imaging | ||

| Aminoquinoline-triazole hybrids | Mercury Ion Selectivity | Demonstrated selectivity | mdpi.com |

Integration into Multi-Functional Agents and Hybrid Therapeutics

The inherent biological activity of the quinoline (B57606) scaffold, coupled with the functional groups present in this compound, positions it as a valuable building block for developing multi-functional agents and hybrid therapeutics.

Anticancer Agents: Glycoconjugates derived from 8-aminoquinoline have demonstrated enhanced cytotoxicity and selectivity against cancer cell lines when compared to their 8-hydroxyquinoline counterparts. For example, certain 8-aminoquinoline glycoconjugates exhibited IC₅₀ values as low as 78.1 ± 9.3 µM against MCF-7 cells, with improved selectivity over normal cells mdpi.com. Future investigations could explore similar conjugation strategies with this compound to create novel anticancer agents with superior therapeutic indices.

Neuroprotective Therapies: Metal complexes incorporating 8-aminoquinoline have shown neuroprotective effects by activating the SIRT1 signaling pathway, indicating potential utility in treating neurodegenerative diseases . Hybrid molecules, such as 8-aminoquinoline-melatonin derivatives, are being explored for Alzheimer's disease, demonstrating inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), copper ion chelation, and neuroprotective properties amegroups.cn.

Antiparasitic Agents: Various 8-aminoquinoline derivatives have shown promise as antiparasitic agents. Drug conjugates featuring 8-aminoquinoline moieties have exhibited significant in vivo antileishmanial activity, achieving over 99% inhibition in preclinical mouse models researchgate.net.

Data Table 7.3: Cytotoxicity and Selectivity of Related 8-Aminoquinoline Glycoconjugates

| Compound ID (Related) | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 8-AQ Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 | NHDF-Neo | >800 | >5.3 | mdpi.com |

| 8-AQ Glycoconjugate 19 | MCF-7 | 116.4 ± 2.7 | NHDF-Neo | >800 | >6.9 | mdpi.com |

| 8-HQ Glycoconjugate 17a | MCF-7 | 200.6 ± 1.1 | NHDF-Neo | 602.9 ± 1.9 | ~3.0 | mdpi.com |

Comprehensive In Vivo Pharmacological and Toxicological Profiling to Advance Drug Development

To fully harness the therapeutic potential of this compound derivatives, comprehensive in vivo pharmacological and toxicological profiling is essential. This includes detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles, thereby optimizing drug efficacy and duration of action afjbs.comnih.gov. The known hemolytic toxicity associated with certain 8-aminoquinolines, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, highlights the critical need for thorough toxicological assessments to identify and mitigate potential adverse effects nih.govasm.org. Research focused on strategies to dissociate therapeutic efficacy from toxicity, such as modifying PK/PD properties or exploring combination therapies, is crucial for clinical translation nih.gov. Furthermore, in vivo efficacy studies in relevant disease models, including those for malaria, leishmaniasis, and cancer, are vital for validating therapeutic potential csic.esacs.orgnih.gov.

Data Table 7.4: In Vivo Efficacy of Related Aminoquinoline Derivatives in Preclinical Models

| Compound/Derivative | Disease Model | Route of Administration | Dose/Regimen | Efficacy Metric | Result | Reference |

| Related Aminoquinoline | Leishmania donovani | Oral | 1.5 mg/kg, 4 days | Parasite load reduction (spleen/liver) | 98.9% (spleen), 95.3% (liver) | csic.es |

| Related Aminoquinoline | Plasmodium falciparum | Oral | 10 mg·kg⁻¹ (single dose) | Parasitemia reduction | ~90% reduction after 24h lag phase | acs.org |

| Related Aminoquinoline | L. infantum (intramacrophage) | N/A | 0.5 μM (non-toxic conc.) | Inhibition of amastigotes | IC₅₀ < 1 μM for compounds 10, 15, 18 | nih.gov |

Application of Artificial Intelligence and Machine Learning in Rational Design of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are poised to significantly accelerate the rational design and development of this compound analogs afjbs.commdpi.comnih.govmednexus.org. These computational methodologies offer the potential to explore vast chemical spaces and predict molecular behavior, thereby expediting the identification of novel compounds with optimized properties.

Predictive Modeling: AI/ML models can be employed for quantitative structure-activity relationship (QSAR) studies, enabling the prediction of biological activity, material properties, and ADMET profiles of new analogs based on their chemical structures nih.govmednexus.orggreenstonebio.com. This predictive power can guide synthetic efforts and reduce experimental costs.

Rational Design: ML techniques can assist in identifying optimal sites for chemical modification on the quinoline scaffold to enhance target binding, improve pharmacokinetic properties, or mitigate toxicity mdpi.comdoaj.org. For instance, AI can predict regioselectivity for C-H functionalization, thereby streamlining synthetic routes doaj.org.

Accelerated Discovery: By integrating diverse datasets, including chemical, biological, and clinical information, AI can facilitate the discovery of novel therapeutic leads, optimize existing drug candidates, and predict potential drug-drug interactions or toxicities early in the development pipeline nih.govmednexus.orgnih.gov.

Q & A

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mannich Reaction | CH₂O, 60°C, 12h, ethanol solvent | 65-75 | |

| Nucleophilic Amination | NH₃, 80°C, 24h, DMF solvent | 50-60 |

Basic: How should this compound be characterized to confirm purity and structure?

Answer:

Characterization requires a multi-technique approach:

- Melting Point Analysis : Compare observed values (e.g., 60–65°C for 8-aminoquinoline analogs) with literature data .

- Spectroscopy :

- UV-Vis/FL Spectroscopy : To study electronic transitions and fluorescence properties (e.g., λₐₕₛ = 350–400 nm for quinoline derivatives) .

- NMR/MS : Confirm molecular structure and detect impurities.

- Chromatography : HPLC or TLC to assess purity (>98% recommended for pharmacological studies) .

Basic: What are the stability and storage requirements for this compound?

Answer:

Stability depends on storage conditions:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Light/Moisture : Protect from light and humidity, which may accelerate decomposition into toxic byproducts (e.g., NOₓ, CO) .

- Shelf Life : Monitor via periodic HPLC analysis; degradation products may form after 6–12 months .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Toxicity : Acute oral LD₅₀ in rats is >11,500 mg/kg, but chronic effects (e.g., reproductive toxicity) are unstudied .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Answer:

Contradictions may arise from variations in:

- Purity : Degradation products (e.g., oxidized forms) can skew results; verify purity via HPLC .

- Experimental Design : Standardize assays (e.g., cell lines, solvent controls) across studies .

- Analytical Methods : Use orthogonal techniques (e.g., fluorescence titration and X-ray crystallography) to confirm binding mechanisms .

Q. Table 2: Common Sources of Data Contradiction

| Source | Resolution Strategy | Reference |

|---|---|---|

| Degradation during storage | Periodic purity checks | |

| Assay variability | Replicate under controlled conditions | |

| Solvent effects | Use consistent solvents (e.g., DMSO) |

Advanced: How to design fluorescence-based studies for this compound derivatives?

Answer:

- Derivatization : Introduce fluorophores (e.g., amido groups) at the 8-position to enhance quantum yield .

- Titration Experiments : Measure fluorescence quenching upon metal ion binding (e.g., Cu²⁺, Fe³⁺) .

- Optimization : Adjust pH (6–8) and solvent polarity to maximize signal-to-noise ratios .

Advanced: What methodologies are used to study chelation mechanisms of this compound?

Answer:

- Spectroscopic Titration : Monitor UV-Vis/FL changes during metal ion addition to determine binding constants (logK) .

- Computational Modeling : DFT calculations to predict coordination sites and stability .

- X-ray Crystallography : Resolve 3D structures of metal complexes .

Advanced: How to assess the purity of this compound in complex matrices?

Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Confirm C/H/N ratios match theoretical values .

- Spiking Experiments : Add known impurities (e.g., 8-hydroxyquinoline) to validate detection limits .

Advanced: What computational tools are effective for modeling this compound interactions?

Answer:

- Molecular Docking : AutoDock Vina to predict binding with biological targets (e.g., enzymes) .

- MD Simulations : GROMACS for studying solvation effects and conformational stability .

- QSAR Models : Relate structural features (e.g., amino group position) to activity .

Advanced: How to address over-constraining in experimental design for this compound studies?

Answer:

- Constraint Relaxation : Use iterative adjustments in reaction conditions (e.g., temperature, catalyst loading) .

- Sensitivity Analysis : Identify parameters (e.g., pH, solvent) with the greatest impact on outcomes .

- Cross-Validation : Compare results from multiple labs or methodologies to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products